(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[222]octane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid typically involves the use of stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the Diels-Alder reaction followed by selective hydroxylation and carboxylation steps. The reaction conditions often require precise temperature control and the use of specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted bicyclic structures
Scientific Research Applications
(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s rigid structure allows it to fit precisely into binding sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid: is similar to other bicyclic compounds, such as norbornane derivatives and camphor.
Norbornane Derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached to the ring system.
Camphor: This compound has a similar rigid structure but contains different functional groups, leading to different chemical properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups. This combination of features makes it particularly useful in applications requiring precise molecular interactions and specific chemical reactivity.
Properties
IUPAC Name |
(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7-4-1-2-5(8(7)11)6(3-4)9(12)13/h4-8,10-11H,1-3H2,(H,12,13)/t4-,5+,6-,7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXBKWKXCWLFCI-GWVFRZDISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C(C2O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1[C@@H]([C@@H]2O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.